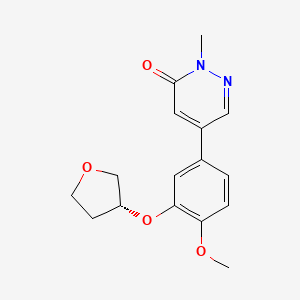
(r)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “®-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one” is a chemical compound with a complex structure. Let’s break it down:
- The “r” in the name indicates the stereochemistry (specifically, the chirality) of the molecule.
- The compound contains a pyridazinone core, which is a heterocyclic ring system.
- Attached to the pyridazinone core are a 4-methoxyphenyl group and a tetrahydrofuranyl group.
- This compound may have potential biological activity due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically use organic synthesis techniques to construct complex molecules like this one.
- Industrial production methods would likely involve large-scale synthesis, optimization, and purification processes. These details would be proprietary and closely guarded by manufacturers.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups or alter the pyridazinone ring.
Reduction: Reduction reactions may reduce specific functional groups.
Substitution: Substituents on the phenyl or furanyl groups can be replaced.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Potassium permanganate, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), or transition metal catalysts.
- Major products would vary based on the reaction type and conditions.
Scientific Research Applications
- Research on this compound is limited, but potential applications include:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Biological Studies: Assessing its impact on cellular processes or receptors.
Materials Science: Exploring its use in materials with specific properties.
Agrochemicals: Investigating its potential as a pesticide or herbicide.
Industry: Developing novel synthetic routes for industrial production.
Mechanism of Action
- Unfortunately, the specific mechanism of action remains unknown due to limited research.
- Hypothetically, it could interact with cellular targets (e.g., enzymes, receptors) or affect signaling pathways.
Comparison with Similar Compounds
- Similar compounds might include other pyridazinones, phenyl-substituted heterocycles, or furanyl derivatives.
- Uniqueness lies in the combination of the pyridazinone core, the 4-methoxyphenyl group, and the tetrahydrofuranyl moiety.
Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5-[4-methoxy-3-[(3R)-oxolan-3-yl]oxyphenyl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C16H18N2O4/c1-18-16(19)8-12(9-17-18)11-3-4-14(20-2)15(7-11)22-13-5-6-21-10-13/h3-4,7-9,13H,5-6,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
QYBXXSKDBOTLAF-CYBMUJFWSA-N |
Isomeric SMILES |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)O[C@@H]3CCOC3 |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)OC3CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


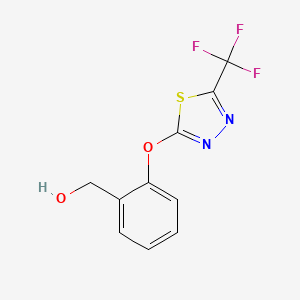
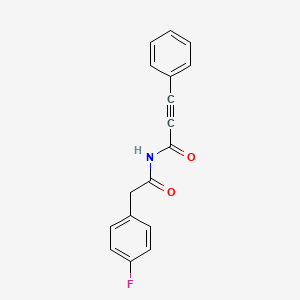
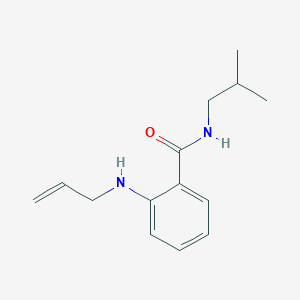
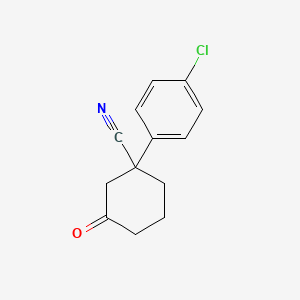
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)
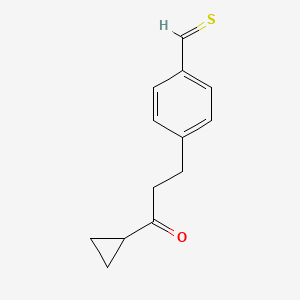


![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)
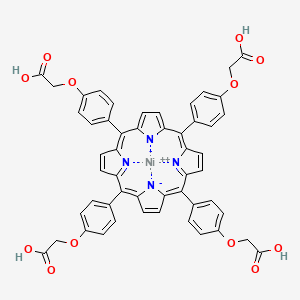
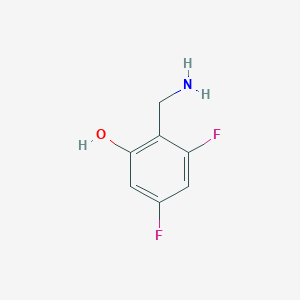
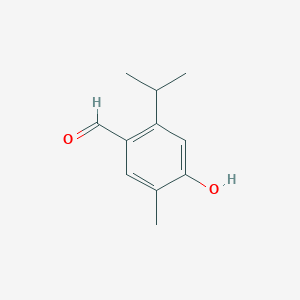
![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
